molecular formula C10H18O2 B2800286 [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287318-73-2

[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2800286
CAS RN: 2287318-73-2
M. Wt: 170.252
InChI Key: AXYPXCVYIVSNAJ-UHFFFAOYSA-N
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Description

“[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a type of structure that is increasingly being used in medicinal chemistry . It is a four-membered carbocycle with a bridging C(1)-C(3) bond .


Synthesis Analysis

The synthesis of BCP-containing compounds often involves the addition of propellane to diacetyl, which forms the BCP core . This is followed by a haloform reaction of the formed diketone, which affords the BCP-containing compound . There are also other synthetic approaches to substituted BCPs, such as cross-coupling reactions using transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” includes a BCP core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . It also contains an ethoxyethyl group and a methanol group attached to the BCP core .


Chemical Reactions Analysis

BCP-containing compounds can participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . They can also be derivatized into various BCP species .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .

Safety and Hazards

The safety, risk, hazard, and MSDS of “[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” can also be found in chemical databases . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The use of BCP-containing compounds in medicinal chemistry is expected to increase due to their unique properties and the emerging concept of “Escape from Flatland”, which involves replacing benzene rings in bioactive compounds with saturated bioisosteres . This could lead to the development of new drugs with improved solubility, lower lipophilicity, and higher metabolic stability .

properties

IUPAC Name

[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYPXCVYIVSNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol

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